6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine
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Overview
Description
6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine is a heterocyclic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a tetrazole ring fused with a phthalazine moiety, makes it an interesting compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine typically involves the reaction of a phthalazine derivative with a cyclohexylsulfanyl group. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For example, the reaction may be carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity. Techniques such as crystallization, filtration, and recrystallization are commonly employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfanyl group.
Substitution: The tetrazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the tetrazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly for its anticonvulsant and anti-inflammatory properties
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be related to its ability to modulate neurotransmitter levels and inhibit certain ion channels in the brain . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory mediators such as prostaglandins and nitric oxide .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenoxy)-tetrazolo[5,1-a]phthalazine: This compound has similar structural features and has been studied for its anti-inflammatory and analgesic effects.
6-Substituted-[1,2,4]triazolo3,4-aphthalazine derivatives: These compounds have shown potent anticonvulsant activities and are structurally related to 6-(Cyclohexylsulfanyl)tetrazolo[5,1-a]phthalazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexylsulfanyl group contributes to its lipophilicity and may enhance its ability to cross biological membranes, making it a promising candidate for drug development.
Properties
CAS No. |
62645-38-9 |
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Molecular Formula |
C14H15N5S |
Molecular Weight |
285.37 g/mol |
IUPAC Name |
6-cyclohexylsulfanyltetrazolo[5,1-a]phthalazine |
InChI |
InChI=1S/C14H15N5S/c1-2-6-10(7-3-1)20-14-12-9-5-4-8-11(12)13-15-17-18-19(13)16-14/h4-5,8-10H,1-3,6-7H2 |
InChI Key |
YBGVTUYQINAJEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=NN3C(=NN=N3)C4=CC=CC=C42 |
Origin of Product |
United States |
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